Mortality Reduction in A-HeFT Trial
The A-HeFT trial demonstrated that the addition of BiDil to standard HF therapy in self-identified Black patients with NYHA Class III/IV HF resulted in a 43% relative reduction in all-cause mortality compared to placebo (hazard ratio 0.57, P=0.01) [1]. This survival benefit emerged early (by ~180 days) and widened over time [1]. The trial was terminated early due to the significant mortality advantage.
| Evidence Dimension | All-cause mortality reduction |
|---|---|
| Target Compound Data | 43% relative reduction in mortality; hazard ratio 0.57; 6.2% absolute mortality |
| Comparator Or Baseline | Placebo added to standard HF therapy (10.2% absolute mortality) |
| Quantified Difference | 4.0% absolute risk reduction; 43% relative risk reduction |
| Conditions | 1,050 self-identified Black patients with NYHA Class III-IV HF on background therapy including ACE inhibitors, beta-blockers, etc. |
Why This Matters
This survival benefit is the primary clinical justification for selection over no treatment and is a unique claim among vasodilator therapies in this specific patient population.
- [1] Taylor AL, Ziesche S, Yancy C, et al. Combination of Isosorbide Dinitrate and Hydralazine in Blacks with Heart Failure. N Engl J Med. 2004;351:2049-2057. doi: 10.1056/NEJMoa042934. View Source
